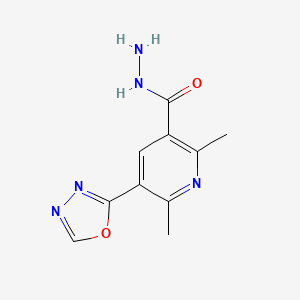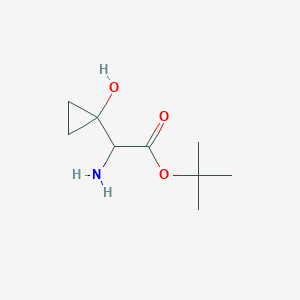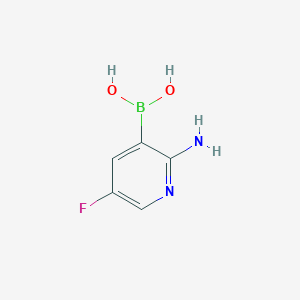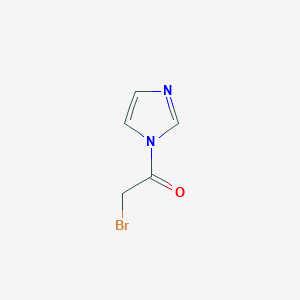
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrile groups in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidine precursor followed by the introduction of the ethoxy and nitrile groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-5-fluoropyrimidin-4(1H)-one:
5-Fluoro-2-ethoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine derivative with similar properties and applications.
Uniqueness
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which impart distinct chemical properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C7H8FN3O3 |
|---|---|
Poids moléculaire |
201.16 g/mol |
Nom IUPAC |
4-ethoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C7H8FN3O3/c1-2-14-5-7(8,3-9)4(12)10-6(13)11-5/h5H,2H2,1H3,(H2,10,11,12,13) |
Clé InChI |
IFHZJMXHALLKJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(C(=O)NC(=O)N1)(C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)



